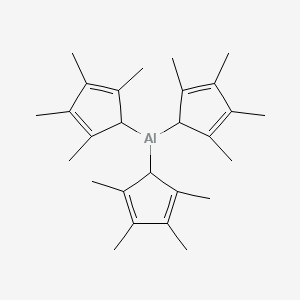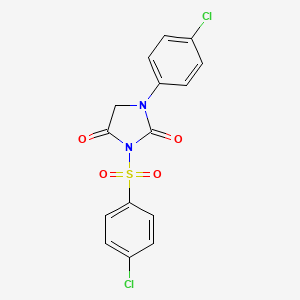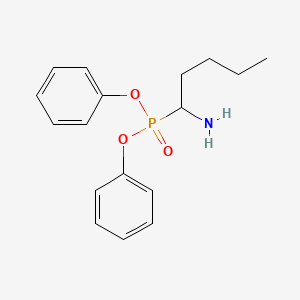
Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate is a complex organometallic compound that features a thallium atom bonded to a cyclopentadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate typically involves the reaction of cyclopentadiene with thallium(I) ethoxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include rigorous purification steps to ensure the removal of any impurities and to achieve a high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) derivatives.
Reduction: Reduction reactions can convert the thallium atom back to its +1 oxidation state.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) compounds, while substitution reactions can produce a variety of ethyl-substituted cyclopentadiene derivatives.
Applications De Recherche Scientifique
Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it a subject of study in bioinorganic chemistry, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role in drug delivery systems.
Industry: It is used in the development of new materials with specific electronic and magnetic properties.
Mécanisme D'action
The mechanism by which Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate exerts its effects involves the interaction of the thallium atom with various molecular targets. The compound can participate in coordination chemistry, forming complexes with other molecules. The pathways involved in its reactions are influenced by the electronic properties of the cyclopentadiene ring and the thallium atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A simpler compound with similar reactivity but without the thallium atom.
Thallium(I) ethoxide: A related compound where thallium is bonded to an ethoxide group instead of a cyclopentadiene ring.
Ethyl cyclopentadiene carboxylate: Similar structure but lacks the thallium atom.
Uniqueness
Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate is unique due to the presence of the thallium atom, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications in catalysis and material science.
Propriétés
Numéro CAS |
131428-36-9 |
|---|---|
Formule moléculaire |
C8H9O2Tl |
Poids moléculaire |
341.54 g/mol |
Nom IUPAC |
(1-ethoxycarbonylcyclopenta-2,4-dien-1-yl)thallium |
InChI |
InChI=1S/C8H9O2.Tl/c1-2-10-8(9)7-5-3-4-6-7;/h3-6H,2H2,1H3; |
Clé InChI |
PCUIIPMGSSMBRI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(C=CC=C1)[Tl] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B14263461.png)
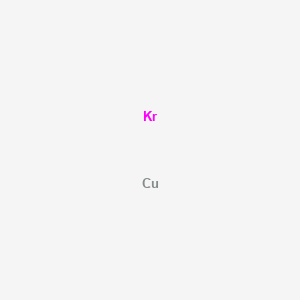

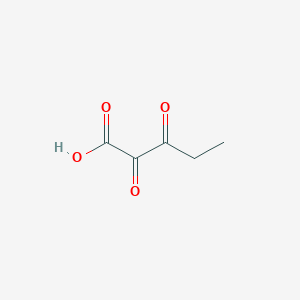
![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)

![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
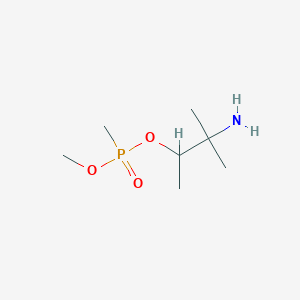
![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)
![N-Cyano-N''-[(4-methylphenyl)methyl]guanidine](/img/structure/B14263521.png)
